molecular formula C25H27NO4 B13088467 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid

8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13088467
M. Wt: 405.5 g/mol
InChI Key: VNWGFJKHQJGGTD-UHFFFAOYSA-N
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Description

8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the Fmoc group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

    Spirocyclic Core Formation: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable precursor. This step may require the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure consistent quality and high yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions to occur at other functional sites. The spirocyclic structure provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)17-9-10-25(15-17)11-13-26(14-12-25)24(29)30-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28)

InChI Key

VNWGFJKHQJGGTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O

Origin of Product

United States

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